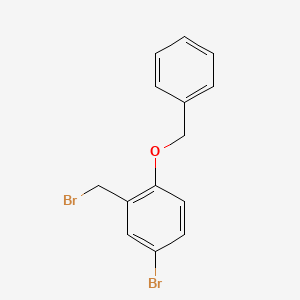

2-Benzyloxy-5-bromobenzylbromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

177759-47-6 |

|---|---|

Molecular Formula |

C14H12Br2O |

Molecular Weight |

356.05 g/mol |

IUPAC Name |

4-bromo-2-(bromomethyl)-1-phenylmethoxybenzene |

InChI |

InChI=1S/C14H12Br2O/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |

InChI Key |

GFUCAZKENBZQDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxy-5-bromobenzylbromide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyloxy-5-bromobenzylbromide, a halogenated aromatic ether of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related molecules and established chemical principles to offer a robust profile.

Chemical Structure and Properties

This compound is a disubstituted toluene derivative. Its structure features a benzyl ether group at the 2-position, a bromine atom at the 5-position, and a bromomethyl group at the 1-position of the benzene ring.

Molecular Formula: C₁₄H₁₂Br₂O

** IUPAC Name:** 1-(Benzyloxy)-4-bromo-2-(bromomethyl)benzene

CAS Number: Not assigned.

The physicochemical properties of this compound can be inferred from its constituent parts and related known compounds. The benzyloxy group increases lipophilicity, while the two bromine atoms contribute to a higher molecular weight and potential for further functionalization through nucleophilic substitution or coupling reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 5-Benzyloxy-2-bromotoluene[1] | 2-Bromobenzyl bromide[2][3] |

| Molecular Weight | 356.05 g/mol | 277.15 g/mol | 249.93 g/mol |

| Molecular Formula | C₁₄H₁₂Br₂O | C₁₄H₁₃BrO | C₇H₆Br₂ |

| Physical State | Likely a solid at room temperature | - | Solid |

| Melting Point | - | - | 29-32 °C[3] |

| Boiling Point | - | - | 129 °C at 19 mmHg[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | - | Soluble in dioxane. Insoluble in water.[3] |

Synthesis of this compound: A Proposed Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the free-radical bromination of the benzylic methyl group of a suitable precursor, 5-Benzyloxy-2-bromotoluene.[4] This reaction is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under anhydrous conditions and often with photochemical initiation.[4]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Benzyloxy-2-bromotoluene (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02-0.05 equivalents) to the solution.

-

Reaction Initiation: The reaction mixture is heated to reflux. For reactions that are sluggish, initiation with a UV lamp can be employed.[5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reactivity and Potential Applications

The primary site of reactivity in this compound is the benzylic bromide. This functional group is an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.

Potential Reactions:

-

Ether and Ester Formation: Reaction with alcohols or carboxylates in the presence of a non-nucleophilic base will yield the corresponding ethers and esters.

-

Amine Alkylation: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively.

-

Cyanide Displacement: Reaction with cyanide salts (e.g., NaCN or KCN) will produce the corresponding nitrile, which can be a precursor for carboxylic acids, amines, and amides.

-

Organometallic Coupling Reactions: The aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

These reactive properties make this compound a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials with specific electronic or optical properties.

Caption: Reactivity profile of this compound.

Safety and Handling

Benzyl bromides are generally classified as lachrymators and skin and respiratory tract irritants.[2][5][6] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[6] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Table 2: GHS Hazard Statements for Structurally Similar Compounds

| Compound | GHS Hazard Statements |

| 2-Bromobenzyl bromide | H314: Causes severe skin burns and eye damage. |

| Benzyl bromide | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |

| 2-(Benzyloxy)-5-bromobenzoic acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |

Conclusion

References

- 1. PubChemLite - 5-benzyloxy-2-bromotoluene (C14H13BrO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Bromobenzyl bromide | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromobenzyl bromide | 3433-80-5 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Benzyloxy)-5-bromobenzoic acid | C14H11BrO3 | CID 2461357 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene, including its nomenclature, physicochemical properties, synthesis, and potential applications in research and drug development.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound commonly referred to as 2-Benzyloxy-5-bromobenzylbromide is 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene .

The chemical structure consists of a benzene ring substituted with a bromomethyl group at position 1, a benzyloxy group at position 2, and a bromine atom at position 5.

-

Molecular Formula: C₁₄H₁₂Br₂O

-

Molecular Weight: 356.05 g/mol

-

CAS Number: Not available.

Physicochemical Data

| Property | 2-Bromobenzyl bromide[1][2] | 1-(Benzyloxy)-4-(bromomethyl)benzene[3][4] | 2-(Benzyloxy)-5-bromobenzoic acid[5][6] |

| Molecular Formula | C₇H₆Br₂ | C₁₄H₁₃BrO | C₁₄H₁₁BrO₃ |

| Molecular Weight | 249.93 g/mol | 277.16 g/mol | 307.14 g/mol |

| Melting Point | 29-32 °C | Not available | Not available |

| Boiling Point | 129 °C at 19 mmHg | Not available | Not available |

| Refractive Index | n20/D 1.619 | Not available | Not available |

Synthesis of 1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene

The primary synthetic route to 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene is through the free-radical bromination of the benzylic methyl group of a precursor, 2-(benzyloxy)-5-bromotoluene. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.[7][8]

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

2-(Benzyloxy)-5-bromotoluene (starting material)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Azobisisobutyronitrile (AIBN) (0.05 equivalents)

-

Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile.[9]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction flask, reflux condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(benzyloxy)-5-bromotoluene (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude product. The crude 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene can be further purified by recrystallization or column chromatography.

Caption: Synthesis of 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene.

Applications in Drug Development and Organic Synthesis

Benzyl bromides are versatile reagents in organic synthesis, primarily serving as alkylating agents to introduce the benzyl moiety into a target molecule. The bromine atom at the benzylic position is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack.[10]

Role as an Alkylating Agent:

1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene can be used to introduce the 2-(benzyloxy)-5-bromobenzyl group onto various nucleophiles such as alcohols, phenols, amines, and thiols. This is a common strategy in medicinal chemistry to synthesize complex molecules with potential biological activity. The benzyloxy group can also serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage of the synthesis.

The presence of the bromine atom on the aromatic ring provides an additional site for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the synthesis of a diverse library of compounds for drug screening.

Caption: General nucleophilic substitution reaction.

Safety and Handling

Substituted benzyl bromides are generally considered to be lachrymators and skin irritants. It is essential to handle 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

- 1. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]

- 2. Benzene, 1-bromo-2-(bromomethyl)- [webbook.nist.gov]

- 3. 1-(Benzyloxy)-4-(bromomethyl)benzene 95% | CAS: 5544-60-5 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(Benzyloxy)-5-bromobenzoic acid | C14H11BrO3 | CID 2461357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

Technical Guide: Synthesis and Characterization of 2-Benzyloxy-5-bromobenzylbromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, a specific CAS number for 2-Benzyloxy-5-bromobenzylbromide has not been cataloged, suggesting it is not a commercially available compound. This guide provides a comprehensive overview of its synthesis from a plausible precursor and outlines the expected characterization data based on analogous chemical structures.

Introduction

This compound is a functionalized aromatic halide that holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure combines a reactive benzyl bromide moiety, a bulky benzyloxy protecting group, and a bromine substituent on the aromatic ring. These features make it a valuable building block for introducing the 2-(benzyloxy)-5-bromobenzyl group into various molecular scaffolds. This document outlines a proposed synthetic route for this compound and provides key technical data to aid in its preparation and characterization.

Proposed Synthesis of this compound

The most direct synthetic route to this compound is via the benzylic bromination of its precursor, 5-Benzyloxy-2-bromotoluene.

2.1. Starting Material: 5-Benzyloxy-2-bromotoluene

The key starting material for the proposed synthesis is 5-Benzyloxy-2-bromotoluene.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Benzyloxy-2-bromotoluene | 17671-75-9[1][2][3][4] | C₁₄H₁₃BrO | 277.16[1] |

2.2. Reaction: Benzylic Bromination

The selective bromination of the benzylic methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions.[5][6][7][8][9] This method is favored as it provides a low concentration of bromine, minimizing the risk of electrophilic aromatic substitution on the electron-rich ring.

2.3. Experimental Protocol: Radical Bromination

The following is a generalized experimental protocol for the benzylic bromination of substituted toluenes, adapted for the synthesis of this compound.

-

Reaction Setup: A solution of 5-Benzyloxy-2-bromotoluene (1.0 equivalent) in a suitable inert solvent, such as carbon tetrachloride or acetonitrile, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN, 0.02-0.1 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp or a high-wattage incandescent bulb to initiate the radical chain reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Physicochemical and Spectral Data

As this compound is not a commercially available compound, experimental data is not available. The following table summarizes the known data for the starting material and the predicted data for the final product.

| Property | 5-Benzyloxy-2-bromotoluene (Starting Material) | This compound (Predicted Product) |

| Molecular Formula | C₁₄H₁₃BrO | C₁₄H₁₂Br₂O |

| Molecular Weight ( g/mol ) | 277.16[1] | 356.05 |

| Appearance | Not specified | Likely a solid at room temperature |

| ¹H NMR (CDCl₃, δ in ppm) | Aromatic protons (6.8-7.5 ppm, m), benzylic CH₂ (5.1 ppm, s), methyl CH₃ (2.3 ppm, s) | Aromatic protons (6.9-7.6 ppm, m), benzylic CH₂O (5.1 ppm, s), benzylic CH₂Br (4.5 ppm, s) |

| ¹³C NMR (CDCl₃, δ in ppm) | Aromatic carbons (110-160 ppm), benzylic CH₂ (70 ppm), methyl CH₃ (20 ppm) | Aromatic carbons (110-160 ppm), benzylic CH₂O (71 ppm), benzylic CH₂Br (33 ppm) |

Note: The predicted NMR chemical shifts are based on typical values for similar functional groups in related structures.

Mandatory Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Synthetic route to this compound.

4.2. Radical Bromination Mechanism

The following diagram outlines the key steps in the free radical bromination of the benzylic position.

Caption: Mechanism of free radical benzylic bromination.

References

- 1. scbt.com [scbt.com]

- 2. 5-BENZYLOXY-2-BROMOTOLUENE | VSNCHEM [vsnchem.com]

- 3. 5-Benzyloxy-2-bromotoluene [aobchem.com]

- 4. PubChemLite - 5-benzyloxy-2-bromotoluene (C14H13BrO) [pubchemlite.lcsb.uni.lu]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Profile of 2-Benzyloxy-5-bromobenzylbromide

This technical guide provides a detailed overview of the chemical properties of 2-Benzyloxy-5-bromobenzylbromide, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These values are calculated based on the compound's structure as derived from its IUPAC name.

| Property | Value |

| Molecular Formula | C₁₄H₁₂Br₂O |

| Molecular Weight | 356.05 g/mol |

Experimental Protocols

Signaling Pathways and Logical Relationships

As a specific biochemical reagent or drug, the signaling pathways associated with this compound are not documented. However, the structural components of the molecule can be understood through the following logical relationship diagram.

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Benzyloxy-5-bromobenzylbromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Benzyloxy-5-bromobenzylbromide, a valuable building block in organic synthesis and drug discovery. This document details the synthetic pathway from commercially available precursors, provides established experimental protocols, and explores the reactivity of this versatile compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the benzylation of 5-bromosalicylic acid, followed by reduction of the resulting carboxylic acid to a benzyl alcohol, and subsequent bromination to yield the target compound.

Step 1: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid

The initial step involves the protection of the phenolic hydroxyl group of 5-bromosalicylic acid as a benzyl ether. This reaction proceeds in high yield via a Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid [1]

-

Materials: 5-Bromosalicylic acid, Benzyl bromide, Sodium hydroxide, Methanol, Water, Ethyl acetate, 4N Hydrochloric acid, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is added a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL).

-

The reaction mixture is heated to 60 °C and stirred at this temperature for 2 hours.

-

Upon completion of the reaction, the solvent is removed by rotary evaporation.

-

The residue is diluted with water and washed with ethyl acetate.

-

The aqueous layer is separated and acidified to pH=3 with 4N hydrochloric acid solution and subsequently extracted with ethyl acetate.

-

The combined organic phases are washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is concentrated under reduced pressure to yield 2-(benzyloxy)-5-bromobenzoic acid.

-

-

Yield: 97%[1]

-

Characterization: LCMS: [M+H]+ m/z 307, 309[1]

Step 2: Reduction of 2-(Benzyloxy)-5-bromobenzoic acid to (2-(Benzyloxy)-5-bromophenyl)methanol

The carboxylic acid is then reduced to the corresponding benzyl alcohol. A common and effective method for this transformation is the use of lithium aluminum hydride (LAH) in an anhydrous solvent.

Experimental Protocol: Reduction of 2-(Benzyloxy)-5-bromobenzoic acid (General Procedure)[2][3]

-

Materials: 2-(Benzyloxy)-5-bromobenzoic acid, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Water, Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred solution of 2-(benzyloxy)-5-bromobenzoic acid in anhydrous THF under a nitrogen atmosphere, slowly add a solution of LAH in THF at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension and wash the solid with ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford (2-(benzyloxy)-5-bromophenyl)methanol.

-

Step 3: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol to this compound

The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This can be achieved using a variety of brominating agents, with phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) being common choices.

Experimental Protocol: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol (General Procedure)

-

Materials: (2-(Benzyloxy)-5-bromophenyl)methanol, Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of (2-(benzyloxy)-5-bromophenyl)methanol and PPh₃ in anhydrous THF under a nitrogen atmosphere, add NBS portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Analytical Data | Reference |

| 2-(Benzyloxy)-5-bromobenzoic acid | C₁₄H₁₁BrO₃ | 307.14 | 97 | LCMS: [M+H]⁺ 307, 309 | [1] |

| This compound | C₁₄H₁₂Br₂O | 372.05 | - | - | - |

Reactivity of this compound

This compound is a versatile electrophile due to the presence of the reactive benzyl bromide moiety. The benzylic position is activated towards nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary reactivity of this compound is as an alkylating agent in Sₙ2 reactions. It readily reacts with a variety of nucleophiles, including amines, alcohols, phenols, and thiols, to introduce the 2-benzyloxy-5-bromobenzyl group.

-

Alkylation of Amines and Heterocycles: It can be used to N-alkylate primary and secondary amines, as well as nitrogen-containing heterocycles, to introduce the substituted benzyl group, a common scaffold in medicinal chemistry.

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides provides the corresponding ethers. A general procedure involves reacting the benzyl bromide with an alcohol in the presence of a base such as sodium hydride.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Materials: this compound, Alcohol or Phenol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), 18-crown-6 (optional).

-

Procedure:

-

To a stirred suspension of NaH in dry THF, add the alcohol or phenol dropwise under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add a solution of this compound in dry THF dropwise to the above solution (the use of 18-crown-6 can facilitate the reaction).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated NH₄Cl solution and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography.

-

Visualizations

Synthesis Pathway

References

An In-depth Technical Guide to the Physicochemical Properties of Brominated Benzyl Derivatives

Core Chemical Properties

The properties of brominated benzyl derivatives are dictated by the interplay of the aromatic ring, the bromine substituent, the benzyloxy group, and the reactive benzyl bromide moiety. While specific quantitative data for 2-Benzyloxy-5-bromobenzylbromide is unavailable, the following tables summarize the known properties of key related structures to provide a comparative reference.

Table 1: Physicochemical Properties of Related Compounds

| Property | 2-Benzyloxy-5-bromobenzoic acid | 2-Bromobenzyl bromide |

| Molecular Formula | C₁₄H₁₁BrO₃[1][2] | C₇H₆Br₂[3] |

| Molecular Weight | 307.14 g/mol [1][2] | 249.93 g/mol [3][4][5] |

| Melting Point | Not specified | 29-32 °C[4][6] |

| Boiling Point | Not specified | 129 °C at 19 mmHg[4][6] |

| Solubility | Soluble in methanol[1] | Soluble in dioxane[4] |

| Appearance | Not specified | Solid[4] |

Table 2: Spectroscopic and Computational Data

| Property | 2-Benzyloxy-5-bromobenzoic acid | 2-Bromobenzyl bromide |

| CAS Number | 62176-31-2[1] | 3433-80-5[3][4] |

| InChIKey | VIQAXGLEBKDMGC-UHFFFAOYSA-N[2] | LZSYGJNFCREHMD-UHFFFAOYSA-N[4] |

| Computed XLogP3 | 3.6[2] | 3.2[5] |

| Hydrogen Bond Donor Count | 1[2] | 0[5] |

| Hydrogen Bond Acceptor Count | 3[2] | 0[5] |

Synthesis and Reactivity

The synthesis of these compounds typically involves bromination and etherification reactions on a benzene ring precursor. The reactivity is largely governed by the benzyl bromide group, which is a potent electrophile, and the substituents on the aromatic ring.

A plausible synthetic pathway for a compound like this compound would likely involve the bromination of a benzylic methyl group after establishing the benzyloxy and bromo substituents on the aromatic ring.

Reactivity Profile:

The bromoacetyl group, structurally similar to a benzyl bromide, is highly reactive in nucleophilic substitution reactions.[7] This suggests that this compound would readily react with various nucleophiles. The benzyloxy group can also influence the reactivity of the molecule.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, a representative procedure for the synthesis of a related compound, 2-Benzyloxy-5-bromobenzoic acid , is described below. This can provide a foundational understanding of the reaction conditions and workup procedures that might be applicable.

Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid[1]

This synthesis involves the hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate.

Materials:

-

Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol)

-

Methanol (50 mL)

-

Sodium hydroxide (7.25 g, 181 mmol)

-

Water (20.00 mL)

-

4N Hydrochloric acid

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate

-

Saturated brine

Procedure:

-

Dissolve Benzyl 2-benzyloxy-5-bromobenzoate in methanol.

-

Add a solution of sodium hydroxide in water to the mixture.

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Dilute the residue with water and wash with ethyl acetate.

-

Separate the aqueous layer and acidify to a pH of 3 with 4N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases, wash with water and then with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the final product.

Yield: 13.46 g (97%)

Safety and Handling

Compounds containing benzyl bromide moieties are typically lachrymators and cause skin and eye irritation.[5][8] They should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

General Hazards Associated with Related Compounds:

-

2-Benzyloxy-5-bromobenzoic acid: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

2-Bromobenzyl bromide: Causes severe skin burns and eye damage.[5][6] It is also a lachrymator.[5]

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.[8][9]

-

Use only outdoors or in a well-ventilated area.[8]

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[9][10]

Potential Applications and Biological Activity

While no specific biological activity is reported for this compound, related structures have been investigated for their potential in medicinal chemistry and organic synthesis.

-

Intermediate in Synthesis: Brominated aromatic esters serve as critical intermediates in the synthesis of more complex organic molecules, including pharmaceuticals.[7]

-

Antimicrobial and Cytotoxic Activity: Some benzylidene-furanone derivatives, which can be synthesized from related starting materials, have shown moderate cytotoxic activity against various cancer cell lines.[11] The presence of a bromine atom on the benzyl group has been noted to influence this activity.[11] Benzofuroxan hybrids have also demonstrated antimicrobial and cytotoxic properties.[12]

-

Enzyme Inhibition: The reactivity of the bromoacetyl group suggests potential applications in enzyme inhibition studies and for probing protein-ligand interactions.[7]

Visualizations

Logical Relationship of Related Compounds

Caption: Relationship between the target compound and its structurally similar analogs.

General Experimental Workflow for Organic Synthesis

Caption: A generalized workflow for a typical organic synthesis and purification process.

References

- 1. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(Benzyloxy)-5-bromobenzoic acid | C14H11BrO3 | CID 2461357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromobenzyl bromide 98 3433-80-5 [sigmaaldrich.com]

- 5. 2-Bromobenzyl bromide | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 27475-14-5 | Benchchem [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of 2-Benzyloxy-5-bromobenzylbromide as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-5-bromobenzylbromide is a key organic intermediate characterized by its trifunctional nature, incorporating a reactive benzyl bromide moiety, a protective benzyloxy group, and a bromine substituent on the aromatic ring. This unique combination of functional groups makes it a highly valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science sectors. Its ability to undergo a variety of chemical transformations allows for the strategic introduction of a substituted benzyl unit into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound as a chemical intermediate, supported by experimental data and procedural outlines.

Introduction

Chemical intermediates are the foundational components upon which complex molecular architectures are built. Their strategic importance in multi-step syntheses cannot be overstated, as they directly influence the efficiency, yield, and accessibility of target molecules. This compound has emerged as a significant intermediate due to its inherent reactivity and versatility. The benzyl bromide group serves as a potent electrophile for alkylation reactions, the benzyloxy group acts as a stable protecting group for a phenolic hydroxyl, and the aromatic bromine atom provides a handle for cross-coupling reactions. This guide will delve into the technical aspects of this intermediate, offering valuable insights for researchers engaged in synthetic chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 2-hydroxy-5-bromotoluene.

Step 1: Benzylation of 2-hydroxy-5-bromotoluene

The first step involves the protection of the hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis.

Step 2: Radical Bromination of 2-Benzyloxy-5-bromotoluene

The subsequent step is the radical bromination of the methyl group to afford the desired benzyl bromide. This reaction is typically initiated by light or a radical initiator.

A plausible synthetic workflow is illustrated below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Benzyloxy-5-bromotoluene

-

To a solution of 2-hydroxy-5-bromotoluene (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and benzyl bromide (1.1 equivalents).

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 2-benzyloxy-5-bromotoluene.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2-benzyloxy-5-bromotoluene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and water, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization.

Chemical Properties and Reactivity

This compound is a crystalline solid with a molecular formula of C₁₄H₁₂Br₂O. Its reactivity is dominated by the benzyl bromide functional group.

| Property | Value |

| Molecular Formula | C₁₄H₁₂Br₂O |

| Molecular Weight | 372.05 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Key Reactive Sites | Benzyl bromide, Aryl bromide |

The benzylic bromide is highly susceptible to nucleophilic substitution reactions, proceeding readily through an S_N2 mechanism, although an S_N1 pathway can also be involved due to the stability of the resulting benzylic carbocation.

Caption: Reactivity profile of this compound.

Role as a Chemical Intermediate in Drug Discovery and Development

The utility of this compound as an intermediate is pronounced in the synthesis of biologically active molecules. Its structure provides a scaffold that can be elaborated in a stepwise and controlled manner.

Introduction of the Benzyloxybenzyl Moiety

The primary application of this intermediate is to introduce the 2-benzyloxy-5-bromobenzyl group into a target molecule. This is typically achieved by reacting it with a nucleophile, such as an amine, phenol, or thiol.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reaction Conditions | Typical Yield (%) |

| Primary Amine | Secondary Amine | K₂CO₃, Acetonitrile, RT | 85-95 |

| Phenol | Benzyl Ether | Cs₂CO₃, DMF, 60 °C | 80-90 |

| Thiol | Benzyl Thioether | NaH, THF, 0 °C to RT | 90-98 |

Subsequent Functionalization

Following the initial alkylation, the two bromine atoms in the product offer orthogonal handles for further chemical modification. The benzyloxy group can be deprotected via hydrogenolysis to reveal a phenolic hydroxyl group, while the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions. This allows for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

An example of a logical workflow for library synthesis is depicted below:

Caption: Logical workflow for library synthesis using the intermediate.

Conclusion

This compound stands out as a highly effective and versatile chemical intermediate. Its well-defined reactivity allows for its strategic incorporation into complex molecules, and the presence of multiple functional groups provides numerous avenues for subsequent chemical modifications. For researchers and scientists in the field of drug development, a thorough understanding of the properties and applications of this intermediate can unlock new synthetic pathways and facilitate the efficient discovery of novel therapeutic agents. The experimental protocols and conceptual workflows presented in this guide are intended to serve as a valuable resource for harnessing the full potential of this powerful synthetic tool.

An In-depth Technical Guide to 2-Benzyloxy-5-bromobenzylbromide: A Versatile Building Block for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a valuable bifunctional building block in organic synthesis, offering two distinct reactive sites for the construction of complex molecular architectures. Its structure, featuring a reactive benzyl bromide for nucleophilic substitution and a bromo-substituted aromatic ring amenable to cross-coupling reactions, makes it a versatile tool for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the benzyloxy group also provides a handle for further functionalization or can serve as a protective group that can be removed under specific conditions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and a summary of its key chemical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors are presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Benzyloxy-5-bromobenzoic acid | C₁₄H₁₁BrO₃ | 307.14 | 62176-31-2[1] |

| (2-(Benzyloxy)-5-bromophenyl)methanol | C₁₄H₁₃BrO₂ | 293.16 | N/A |

| 5-Benzyloxy-2-bromotoluene | C₁₄H₁₃BrO | 293.16 | 17671-75-9 |

| This compound | C₁₄H₁₂Br₂O | 372.05 | N/A |

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from either 2-benzyloxy-5-bromobenzoic acid or 5-benzyloxy-2-bromotoluene.

Route 1: From 2-Benzyloxy-5-bromobenzoic acid

This route involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination.

dot

Caption: Synthesis of this compound from the corresponding benzoic acid.

A detailed protocol for the reduction of the analogous 2-bromo-5-methylbenzoic acid is available and can be adapted.[2]

-

To a solution of 2-benzyloxy-5-bromobenzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-(benzyloxy)-5-bromophenyl)methanol.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 2-Benzyloxy-5-bromobenzoic acid | LiAlH₄ | THF | 0 °C to RT | Varies | High (expected) |

A general method for the conversion of benzyl alcohols to benzyl bromides involves the use of phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[3]

-

Dissolve (2-(benzyloxy)-5-bromophenyl)methanol in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether at 0 °C.

-

Slowly add phosphorus tribromide or a solution of carbon tetrabromide and triphenylphosphine to the reaction mixture.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| (2-(Benzyloxy)-5-bromophenyl)methanol | PBr₃ or CBr₄/PPh₃ | DCM or Et₂O | 0 °C to RT | Varies | Good to High (expected) |

Route 2: From 5-Benzyloxy-2-bromotoluene

This route involves the radical bromination of the benzylic methyl group.

dot

Caption: Synthesis via benzylic bromination of the corresponding toluene derivative.

The Wohl-Ziegler reaction is a standard method for benzylic bromination.[4][5]

-

Dissolve 5-benzyloxy-2-bromotoluene in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a light source (e.g., a tungsten lamp) to initiate the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

| Reactant | Reagent | Initiator | Solvent | Conditions | Yield |

| 5-Benzyloxy-2-bromotoluene | NBS | AIBN | CCl₄ | Reflux, light | Good to High (expected) |

Reactivity and Applications as a Building Block

This compound is an excellent electrophile for Sₙ2 reactions at the benzylic position, allowing for the introduction of a variety of nucleophiles. The carbon-bromine bond at the benzylic position is significantly more reactive than the aryl bromide, enabling selective functionalization.

dot

Caption: General reactivity of this compound with various nucleophiles.

Reactions with Amine Nucleophiles

Benzylamines are important structural motifs in many biologically active compounds. This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products.[6][7]

-

Dissolve the amine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or triethylamine, to the solution.

-

Add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

| Nucleophile | Product | Base | Solvent |

| Primary/Secondary Amine | N-Benzylated Amine | K₂CO₃, Et₃N | DMF, CH₃CN |

Reactions with Oxygen Nucleophiles

The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding benzyl ethers. Similarly, reaction with carboxylic acids yields benzyl esters. These reactions are useful for introducing the benzyloxybenzyl moiety into various molecules.

-

To a solution of the alcohol, phenol, or carboxylic acid in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for a short period to form the corresponding alkoxide, phenoxide, or carboxylate.

-

Add a solution of this compound in the same solvent.

-

Stir the reaction at room temperature or with heating until completion.

-

Work up the reaction as described for N-alkylation to isolate the desired ether or ester.

| Nucleophile | Product | Base | Solvent |

| Alcohol/Phenol | Benzyl Ether | K₂CO₃, NaH | DMF, Acetone |

| Carboxylic Acid | Benzyl Ester | K₂CO₃, Et₃N | DMF, CH₃CN |

Reactions with Sulfur Nucleophiles

Thiols and thiophenols are excellent nucleophiles that react efficiently with this compound to form thioethers. This reaction is valuable for the synthesis of sulfur-containing compounds.[8]

-

The procedure is similar to O-alkylation, using a thiol or thiophenol as the nucleophile and a suitable base (e.g., potassium carbonate, sodium hydroxide) in a polar aprotic solvent.

-

The reaction typically proceeds readily at room temperature.

-

Standard aqueous workup and purification yield the desired thioether.

| Nucleophile | Product | Base | Solvent |

| Thiol/Thiophenol | Benzyl Thioether | K₂CO₃, NaOH | DMF, CH₃CN |

Applications in Drug Discovery and Heterocyclic Synthesis

The 2-benzyloxy-5-bromobenzyl moiety is a key fragment in a number of biologically active molecules. The benzyloxy group can be a crucial pharmacophore, and the bromo substituent provides a site for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries for drug discovery.

Furthermore, the dual reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, it can be used in intramolecular cyclization reactions or as a key component in multi-component reactions to construct complex ring systems.

Spectroscopic Data

-

¹H NMR: The benzylic protons (CH₂Br) are expected to appear as a singlet at approximately 4.5 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 7.0-7.5 ppm). The benzylic protons of the benzyloxy group (OCH₂) will likely appear as a singlet around 5.1 ppm.

-

¹³C NMR: The benzylic carbon (CH₂Br) is expected to have a chemical shift in the range of 30-35 ppm. The aromatic carbons will appear in the region of 110-160 ppm.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its dual reactivity allows for sequential and selective functionalization, making it an ideal starting material for the synthesis of complex molecules with applications in medicinal chemistry and materials science. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful synthetic tool in their research and development endeavors.

References

- 1. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 4. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]

- 5. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Benzyloxy-5-bromobenzylbromide: Synthesis, Predicted Characteristics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a halogenated aromatic ether that holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. Its structure, featuring a reactive benzyl bromide moiety and a benzyloxy group, makes it a versatile building block for introducing a substituted benzyl group into various molecular scaffolds. This guide outlines the predicted physical and chemical characteristics of this compound, a plausible synthetic route, and detailed experimental protocols based on established chemical transformations.

Predicted Physicochemical Characteristics

The exact physical and chemical properties of this compound have not been empirically determined. However, by examining the data of structurally analogous compounds, we can infer its likely characteristics.

Table 1: Physicochemical Data of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(Benzyloxy)-5-bromobenzoic acid[1] | C₁₄H₁₁BrO₃ | 307.14 | Not Available | Not Available |

| Methyl 2-(benzyloxy)-5-bromobenzoate[2] | C₁₅H₁₃BrO₃ | 321.16 | Not Available | Not Available |

| 2-(Benzyloxy)-5-bromobenzaldehyde | C₁₄H₁₁BrO₂ | 291.14 | Solid (form) | Not Available |

| 2-Bromobenzyl bromide[3][4] | C₇H₆Br₂ | 249.93 | 29-32 | 129 (at 19 mmHg) |

| 5-Benzyloxy-2-bromotoluene | C₁₄H₁₃BrO | 277.16 | Not Available | Not Available |

Based on these related structures, this compound is predicted to be a solid at room temperature with a relatively high boiling point. Its molecular formula would be C₁₄H₁₂Br₂O, and its molecular weight would be approximately 372.05 g/mol .

Proposed Synthetic Pathway

A logical and efficient route to synthesize this compound is through the radical bromination of 5-Benzyloxy-2-bromotoluene. This precursor can be synthesized from commercially available starting materials.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard organic chemistry methodologies.

Synthesis of 5-Benzyloxy-2-bromotoluene

This procedure outlines the benzylation of 4-bromo-2-methylphenol.

Experimental Workflow:

References

- 1. 2-(Benzyloxy)-5-bromobenzoic acid | C14H11BrO3 | CID 2461357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Potential Research Areas for 2-Benzyloxy-5-bromobenzylbromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-5-bromobenzylbromide is a halogenated aromatic compound that, while not extensively described in current literature, represents a versatile and promising building block for synthetic and medicinal chemistry. Its trifunctional nature—a reactive benzyl bromide group for alkylation, a bromine atom for cross-coupling reactions, and a bulky benzyloxy group influencing steric and electronic properties—opens avenues for the creation of novel molecular scaffolds. This technical guide outlines the synthesis of this compound from commercially available precursors and explores its potential applications in the development of new therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step process starting from the commercially available 2-(Benzyloxy)-5-bromobenzaldehyde. The proposed synthetic pathway involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by a bromination reaction to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Data of Key Compounds

The following table summarizes key quantitative data for the starting material, intermediate, and the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 2-(Benzyloxy)-5-bromobenzaldehyde | C₁₄H₁₁BrO₂ | 291.14 | Solid | 121124-94-5[1][2] |

| 2-Benzyloxy-5-bromobenzyl alcohol | C₁₄H₁₃BrO₂ | 293.16 | Solid (Predicted) | N/A |

| This compound | C₁₄H₁₂Br₂O | 372.05 | Solid (Predicted) | N/A |

Experimental Protocols

Step 1: Reduction of 2-(Benzyloxy)-5-bromobenzaldehyde to 2-Benzyloxy-5-bromobenzyl alcohol

This procedure is based on the standard reduction of aromatic aldehydes to alcohols.

-

Materials: 2-(Benzyloxy)-5-bromobenzaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Deionized water, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 2-(Benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude 2-Benzyloxy-5-bromobenzyl alcohol, which can be purified by column chromatography on silica gel.

-

Step 2: Bromination of 2-Benzyloxy-5-bromobenzyl alcohol to this compound

This protocol utilizes a mild bromination method suitable for benzylic alcohols.[3]

-

Materials: 2-Benzyloxy-5-bromobenzyl alcohol, Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF), Deionized water, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 2-Benzyloxy-5-bromobenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with deionized water.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Potential Research Areas

The chemical structure of this compound makes it a valuable precursor for synthesizing a diverse range of novel compounds with potential biological activities. The benzyl bromide moiety is an excellent electrophile for nucleophilic substitution reactions, while the bromo-substituent on the aromatic ring can participate in various cross-coupling reactions.

References

Methodological & Application

Application Notes and Protocols: 2-Benzyloxy-5-bromobenzylbromide in N-Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a versatile reagent for the N-alkylation of primary and secondary amines, facilitating the introduction of the 2-benzyloxy-5-bromobenzyl moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a potential hydrogen bond donor or a site for further functionalization. The bromo substituent provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. N-alkylated benzylamines are prevalent in a wide range of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anti-cancer properties.[1][2] This document provides detailed protocols for the synthesis of this compound and its application in the N-alkylation of various amines.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 2-benzyloxy-5-bromobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by the bromination of the alcohol to yield the target benzyl bromide.

Step 1: Reduction of 2-Benzyloxy-5-bromobenzoic Acid to (2-(Benzyloxy)-5-bromophenyl)methanol

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[3][4][5]

Reaction Scheme:

Step 2: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol to this compound

The conversion of the benzyl alcohol to the benzyl bromide can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[6][7]

Reaction Scheme:

N-Alkylation of Amines

This compound can be used to alkylate a wide range of primary and secondary amines. The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine attacks the electrophilic benzylic carbon, displacing the bromide leaving group.[8] The reaction is usually carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Experimental Protocols

Protocol 1: Synthesis of (2-(Benzyloxy)-5-bromophenyl)methanol

Materials:

-

2-Benzyloxy-5-bromobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-benzyloxy-5-bromobenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrate and washes and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (2-(benzyloxy)-5-bromophenyl)methanol as a crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Materials:

-

(2-(Benzyloxy)-5-bromophenyl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve (2-(benzyloxy)-5-bromophenyl)methanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice.

-

Separate the organic layer and wash it with cold water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The crude product can be used directly in the next step or purified by recrystallization.

Protocol 3: General Procedure for N-Alkylation of Amines

Materials:

-

This compound

-

Primary or secondary amine

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

To a solution of the amine (1.0 equivalent) in acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents).

-

Add a solution of this compound (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to 50-80 °C to increase the rate if necessary.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine. For basic amine products, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the silica gel column.[9][10]

Data Presentation

Table 1: Synthesis of this compound - Representative Yields

| Step | Reactant | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | 2-Benzyloxy-5-bromobenzoic acid | LiAlH₄ | THF | Reflux | 4 | 85-95 |

| 2 | (2-(Benzyloxy)-5-bromophenyl)methanol | PBr₃ | DCM | 0 °C to RT | 3 | 80-90 |

Table 2: N-Alkylation of Various Amines with this compound

| Entry | Amine | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | RT | 16 | N-(2-(Benzyloxy)-5-bromobenzyl)aniline | 85 |

| 2 | Benzylamine | Et₃N | MeCN | 50 °C | 12 | N-(2-(Benzyloxy)-5-bromobenzyl)benzylamine | 90 |

| 3 | Morpholine | K₂CO₃ | DMF | RT | 18 | 4-(2-(Benzyloxy)-5-bromobenzyl)morpholine | 92 |

| 4 | Piperidine | Et₃N | MeCN | RT | 24 | 1-(2-(Benzyloxy)-5-bromobenzyl)piperidine | 88 |

| 5 | Diethylamine | K₂CO₃ | DMF | 60 °C | 10 | N-(2-(Benzyloxy)-5-bromobenzyl)-N-ethylamine | 82 |

Mandatory Visualization

Signaling Pathway

The N-benzylamine scaffold is a common feature in molecules targeting various signaling pathways implicated in diseases such as cancer. For instance, these compounds can act as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a synthesized N-(2-benzyloxy-5-bromobenzyl) derivative.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepp.in [prepp.in]

- 4. When benzoic acid is treated with `LiAlH_(4)`, it forms [allen.in]

- 5. testbook.com [testbook.com]

- 6. Solved Starting with benzyl alcohol, outline a synthesis of | Chegg.com [chegg.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine alkylation - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. biotage.com [biotage.com]

Application Notes and Protocols for O-Alkylation using 2-Benzyloxy-5-bromobenzylbromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-alkylation of phenolic and alcoholic hydroxyl groups using 2-Benzyloxy-5-bromobenzylbromide. This reagent is a versatile building block in organic synthesis, particularly in the construction of complex molecules and potential drug candidates, allowing for the introduction of a substituted benzyl moiety that can be further functionalized. The protocols outlined below are based on the well-established Williamson ether synthesis.

Core Concepts and Reaction Principle

The O-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis. In this reaction, a phenoxide or alkoxide, generated by deprotonating the corresponding phenol or alcohol with a suitable base, acts as a nucleophile. This nucleophile attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether linkage.[1][2][3]

The general transformation can be depicted as follows:

Key to the success of this reaction is the choice of base and solvent to ensure efficient deprotonation of the hydroxyl group without promoting side reactions.

Experimental Protocols

Two primary protocols are provided, catering to substrates with different acidities, such as phenols (more acidic) and alcohols (less acidic).

Protocol 1: O-Alkylation of Phenols

This protocol is suitable for the O-alkylation of various substituted and unsubstituted phenols.

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol (1.0 equivalent) in acetone or DMF (10-15 mL per mmol of phenol), add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Add this compound (1.1-1.5 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.[2]

Protocol 2: O-Alkylation of Alcohols

This protocol is designed for the O-alkylation of primary and secondary alcohols, which are generally less acidic than phenols and may require a stronger base.

Materials:

-

Alcohol derivative

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.2-1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in the same solvent dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.1-1.2 equivalents) in anhydrous THF or DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the pure ether product.

Data Presentation: Expected Outcomes

While specific yields for reactions with this compound are not extensively reported in the literature, the Williamson ether synthesis is a robust and high-yielding reaction.[1] The following table provides a general expectation of yields and reaction conditions based on similar benzylation reactions.

| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| Electron-rich Phenols | K₂CO₃ | Acetone/DMF | 25-70 | 2-12 | 85-95 |

| Electron-neutral Phenols | K₂CO₃ | DMF | 50-80 | 6-18 | 75-90 |

| Electron-poor Phenols | Cs₂CO₃/NaH | DMF/THF | 25-80 | 12-24 | 60-85 |

| Primary Alcohols | NaH | THF/DMF | 0-25 | 2-8 | 80-95 |

| Secondary Alcohols | NaH | THF/DMF | 25-60 | 8-24 | 50-80 |

Note: Reaction conditions should be optimized for each specific substrate to achieve the best results. Steric hindrance around the hydroxyl group can significantly impact reaction rates and yields.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of a phenol using this compound.

Caption: General workflow for the O-alkylation of phenols.

Signaling Pathway Analogy: The Logic of Williamson Ether Synthesis

This diagram illustrates the logical progression of the Williamson ether synthesis.

References

Application Notes and Protocols for 2-Benzyloxy-5-bromobenzylbromide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a versatile bifunctional reagent that holds significant potential in the synthesis of complex organic molecules, particularly in the construction of diarylmethanes and other benzylic-substituted compounds. Its structure incorporates a benzyl bromide moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a protected phenol, offering a handle for further functionalization. This document provides detailed application notes and generalized protocols for the use of this compound in several key cross-coupling reactions.

Disclaimer: The following protocols are generalized based on established methods for similar benzyl bromides and may require optimization for this compound.

Key Applications in Cross-Coupling Reactions

This compound is an excellent electrophilic partner for a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position. The primary applications include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form diarylmethanes.

-

Sonogashira Coupling: Coupling with terminal alkynes to synthesize benzylic alkynes.

-

Heck Coupling: Reaction with alkenes to produce substituted allylbenzenes.

-

Buchwald-Hartwig Amination: Amination with primary or secondary amines to yield benzylamines.

These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Data Presentation: Representative Cross-Coupling Conditions for Benzyl Bromides

The following table summarizes typical reaction conditions for various cross-coupling reactions of benzyl bromides, which can serve as a starting point for optimizing reactions with this compound.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave (160) | Moderate to Good | [1] |